molecular formula C12H14O3 B2443969 3-(Benzyloxy)cyclobutanecarboxylic acid CAS No. 84182-48-9

3-(Benzyloxy)cyclobutanecarboxylic acid

Cat. No. B2443969
CAS RN: 84182-48-9
M. Wt: 206.241
InChI Key: YNNOFVDQHAHVFG-XYPYZODXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C12H14O3 . It is a derivative of cyclobutanecarboxylic acid, which is a colorless nonvolatile liquid and an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular weight of 3-(Benzyloxy)cyclobutanecarboxylic acid is 206.24 g/mol . The compound has a density of 1.2 g/cm3. The SMILES string representation of the molecule is O=C(O)C(C1)CC1OCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

3-(Benzyloxy)cyclobutanecarboxylic acid is a solid compound . It has a molecular weight of 206.24 g/mol . The compound has a density of 1.2 g/cm3. The boiling point is 352.7±35.0 °C at 760 mmHg .

Scientific Research Applications

1. Synthesis and Application in Drug Candidate Compounds

The compound tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate, derived from tert-butyl 2-oxo-2H-pyran-5-carboxylate, is used for the scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, which is a crucial building block for preparing various biologically active compounds. This process is optimized for producing the compound with high deuterium content, which is then applied in synthesizing cis-3-((benzyloxy-carbonyl)methyl-d2)cyclobutanecarboxylic acid for internal standards in mass spectrometry analyses in pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).

2. Synthesis of PET Tracers for Tumor Delineation

Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a novel tumor-avid amino acid, was synthesized for positron emission tomography. The synthesis involved the reaction of benzyl bromide with epichlorohydrin, leading to 1-chloro-2-benzyloxy-3-brompropane, a precursor to FACBC. This development is significant for medical imaging and cancer diagnosis (Shoup & Goodman, 1999).

3. Development of Boron Neutron Capture Therapy Agents

A water-soluble boronated amino acid containing a cascade polyol was developed for boron neutron capture therapy. The synthesis involved the alkylation of a cyclobutanone derivative with toluene-4-sulfonic acid and subsequent conversion to an amino acid, highlighting its potential in cancer therapy (Das et al., 2000).

4. Synthesis of Carba-Nucleosides

Starting from 3-(benzyloxy)cyclobutane-1,1-dimethanol, 3-thyminyl- and 3-adenylcyclobutane-1,1-dimethanol were synthesized for the study of their annealing behavior towards ribo- and deoxyribo-nucleic acids. This research provides insights into the field of genetic studies and biotechnology (Henlin, Rink, Spieser, & Baschang, 1992).

5. Luminescent Properties in Coordination Compounds

The study of lanthanide-based coordination polymers assembled from derivatives of 3-(benzyloxy)cyclobutanecarboxylic acid reveals their influence on photophysical properties. This research contributes to the understanding of materials science, particularly in the development of new luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Safety and Hazards

3-(Benzyloxy)cyclobutanecarboxylic acid is classified as an irritant . It can cause serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding release to the environment . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

3-phenylmethoxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNOFVDQHAHVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964279, DTXSID001232666, DTXSID601242722
Record name 3-(Benzyloxy)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)cyclobutanecarboxylic acid

CAS RN

4958-02-5, 84182-48-9, 84182-47-8
Record name 3-(Benzyloxy)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzyloxy)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid (1.5 g, 5.99 mmol) in pyridine (3 mL) was heated in a 120° C. oil bath for 12 h. The mixture was cooled to RT and the pyridine was removed under vacuum. Toluene (10 mL) was added and the solution was washed with 1N HCl (3×), dried (MgSO4), filtered, and concentrated in vacuo to give product as a brown oil (1.17 g, 95%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.